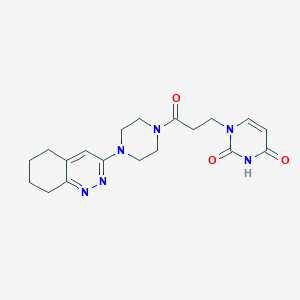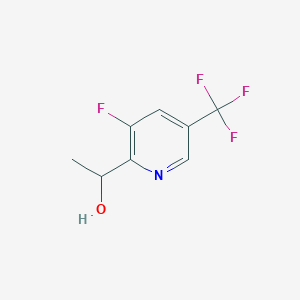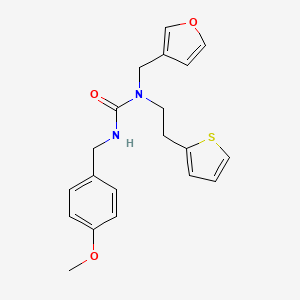![molecular formula C17H21N3O4 B2699271 [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1210234-58-4](/img/structure/B2699271.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic molecule featuring diverse functional groups, such as carbamate, nitrile, ester, and pyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through multi-step organic reactions. One common synthetic route involves the following key steps:
Formation of the Pyrrole Ring: : The synthesis starts with the formation of the pyrrole ring via the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-diketone with ammonia and a β-keto ester.
Introduction of Acetyl and Methyl Groups: : The 4-acetyl and 3,5-dimethyl substituents are introduced through selective alkylation and acylation reactions.
Esterification: : The carboxyl group is esterified with an alcohol, leading to the formation of the ester functional group.
Carbamate Formation: : The carbamate functionality is introduced by reacting an isocyanate derivative with the appropriate alcohol.
Nitrile Introduction: : Finally, the nitrile group is introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: : Use of metal catalysts to enhance reaction rates and yields.
Solvents: : Selection of suitable solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: : Precise control of temperature and pressure to ensure optimal reaction conditions and prevent side reactions.
Purification Techniques: : Advanced purification methods like chromatography and recrystallization to isolate and purify the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, leading to the formation of oxidation products such as ketones and carboxylic acids.
Reduction: : The compound can be reduced under specific conditions to yield reduced derivatives, such as alcohols and amines.
Substitution: : Various substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives with potentially altered properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromic acid, and hydrogen peroxide can facilitate oxidation reactions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Substitution: : Common substitution reagents include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products
Oxidation Products: : Ketones, carboxylic acids, and aldehydes.
Reduction Products: : Alcohols, amines, and hydrocarbons.
Substitution Products: : Varied substituted derivatives based on the specific substituent and reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is widely used in synthetic organic chemistry as a building block for the construction of more complex molecules. Its diverse functional groups enable its use in various coupling reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound is utilized as a molecular probe to study enzyme activity and protein-ligand interactions. It serves as a substrate for enzymatic assays and as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound's diverse functional groups allow for modification and optimization, making it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is highly dependent on its interactions with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. It may also interact with receptors, modulating signal transduction pathways and cellular responses. Key molecular targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Comparación Con Compuestos Similares
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other carbamate and pyrrole derivatives to highlight its uniqueness. Similar compounds include:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-3-carboxylate: : Differing by the position of the carboxylate group, this compound exhibits altered reactivity and biological activity.
[(1-cyanocyclopentyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate:
[(1-cyanocyclohexyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: : With a cyclohexyl ring replacing the cyclopentyl ring, this derivative shows distinct stability and reactivity characteristics.
Propiedades
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-14(12(3)21)11(2)19-15(10)16(23)24-8-13(22)20-17(9-18)6-4-5-7-17/h19H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJJKQPGVGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)


![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2699194.png)
![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2699204.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

